molecular formula C17H11ClN4O2S B3404554 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1226431-77-1

2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile

Cat. No.: B3404554
CAS No.: 1226431-77-1
M. Wt: 370.8
InChI Key: HRFZDICOUIKNOV-UHFFFAOYSA-N
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Description

2-((1-(4-Chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile is a substituted imidazole derivative with a unique structural profile. The compound features a 1H-imidazole core substituted at position 1 with a 4-chlorophenyl group, at position 5 with a 3-nitrophenyl group, and at position 2 with a thioacetonitrile moiety.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN4O2S/c18-13-4-6-14(7-5-13)21-16(11-20-17(21)25-9-8-19)12-2-1-3-15(10-12)22(23)24/h1-7,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFZDICOUIKNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) group participates in nucleophilic substitution reactions, particularly under basic or catalytic conditions. The acetonitrile substituent acts as a potential leaving group, enabling substitution with nucleophiles such as amines or thiols.

Example Reaction:
Reaction with piperidine in the presence of a base (e.g., K₂CO₃) yields 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone.

Reagent Conditions Product
PiperidineK₂CO₃, DMF, 80°C1-(Piperidin-1-yl)-2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)ethanone
Benzyl mercaptanEtOH, refluxSubstituted benzyl thioether derivatives

Oxidation Reactions

The thioether linkage and nitrophenyl group are susceptible to oxidation:

Thioether Oxidation

Thioethers oxidize to sulfoxides or sulfones using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄):
R-S-R’+H2O2R-S(O)-R’\text{R-S-R'} + \text{H}_2\text{O}_2 \rightarrow \text{R-S(O)-R'}
R-S(O)-R’+KMnO4R-SO2-R’\text{R-S(O)-R'} + \text{KMnO}_4 \rightarrow \text{R-SO}_2\text{-R'}

Nitro Group Oxidation

The 3-nitrophenyl group is stable under mild conditions but can undergo further oxidation under strong acidic conditions (e.g., concentrated HNO₃) to form nitroso or hydroxylamine derivatives.

Reduction Reactions

The nitro group is reduced to an amine using catalytic hydrogenation or metal-acid systems:

Catalytic Hydrogenation:
Ar-NO2+3H2Pd/C, EtOHAr-NH2+2H2O\text{Ar-NO}_2 + 3\text{H}_2 \xrightarrow{\text{Pd/C, EtOH}} \text{Ar-NH}_2 + 2\text{H}_2\text{O}
This reaction produces 2-((1-(4-chlorophenyl)-5-(3-aminophenyl)-1H-imidazol-2-yl)thio)acetonitrile, a precursor for further functionalization.

Reduction Method Conditions Product
H₂/Pd-CEthanol, 60°C5-(3-Aminophenyl)-substituted derivative
Sn/HClReflux, 6 hoursIntermediate amine for diazotization

Hydrolysis of the Nitrile Group

The nitrile moiety undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (H₂SO₄, H₂O):
    R-CN+2H2OH+R-COOH+NH4+\text{R-CN} + 2\text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{R-COOH} + \text{NH}_4^+
    Yields 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetic acid.

  • Basic Hydrolysis (NaOH, H₂O₂):
    R-CN+NaOHR-CONH2\text{R-CN} + \text{NaOH} \rightarrow \text{R-CONH}_2
    Forms the corresponding amide.

Electrophilic Aromatic Substitution

The imidazole ring and aryl substituents undergo electrophilic substitution, though reactivity is modulated by electron-withdrawing groups (e.g., -NO₂, -Cl):

  • Nitration: Requires concentrated HNO₃/H₂SO₄, but the existing nitro group deactivates the ring.

  • Halogenation: Limited to positions ortho/para to electron-donating groups.

Coordination Chemistry

The imidazole nitrogen and sulfur atoms coordinate with transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic or biological applications .

Mechanistic Insights

  • Thioether Reactivity: The sulfur atom’s lone pairs facilitate nucleophilic displacement or oxidation.

  • Nitro Group Reduction: Proceeds via a nitroso intermediate, confirmed by spectroscopic monitoring.

  • Nitrile Hydrolysis: Follows a stepwise mechanism, with protonation of the nitrile accelerating nucleophilic attack.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity :
    • Compounds with similar structural motifs have shown significant antimicrobial properties. Studies indicate that the presence of halogenated phenyl groups enhances the interaction with microbial targets, potentially leading to effective treatments against various pathogens.
  • Anticancer Research :
    • The imidazole moiety is often associated with anticancer activity. Research suggests that this compound may influence pathways related to cancer cell proliferation and apoptosis. Its ability to modulate mRNA splicing has been noted as a mechanism through which it may exert its effects on gene expression.
  • Neuroprotective Effects :
    • Preliminary studies indicate that derivatives of this compound could possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. The modulation of neurotransmitter pathways is a key area of investigation.

Biological Mechanisms

The biological activity of 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile is thought to involve:

  • Modulation of Gene Expression : The compound may interact with RNA splicing mechanisms, influencing gene expression profiles relevant to various diseases.
  • Reactivity with Biological Targets : The chlorophenyl and nitrophenyl groups enhance the compound’s reactivity, allowing it to interact with specific biological macromolecules, such as proteins and nucleic acids .

Material Science Applications

The unique properties of this compound also lend themselves to applications in material science:

  • Synthesis of Functional Materials : Its structural features can be utilized in synthesizing novel materials with specific electronic or optical properties.
  • Nanotechnology : Research into nanocarriers for drug delivery systems has highlighted the potential use of imidazole-containing compounds for targeted therapeutic applications .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of structurally related imidazole compounds against a range of bacterial strains. Results indicated that compounds similar to this compound exhibited significant inhibition zones, suggesting potential as new antimicrobial agents.

Case Study 2: Cancer Cell Line Studies

In vitro studies using various cancer cell lines demonstrated that this compound could inhibit cell growth and induce apoptosis. Mechanistic studies revealed alterations in cell cycle progression and apoptosis-related gene expression, highlighting its potential as an anticancer agent .

Comparative Analysis Table

Compound NameStructural FeaturesUnique AspectsBiological Activity
This compoundImidazole ring, chlorophenyl, nitrophenylHigh reactivity due to halogenationAntimicrobial, anticancer
2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamideSimilar imidazole structureDifferent halogen positioning affects reactivityModerate activity observed
2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamideLacks nitro groupDifferent functional groups influence solubilityLower biological activity compared

Mechanism of Action

The mechanism of action of 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chlorophenyl and nitrophenyl groups may enhance the compound’s binding affinity and specificity for certain targets, while the thioacetonitrile group can participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Structural Analogs in Imidazole Derivatives

Several imidazole-based compounds with analogous substitution patterns have been synthesized and studied. Key examples include:

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Features Reference
2-[[1-[(4-Chlorophenyl)methyl]-2-methyl-4-nitro-1H-imidazol-5-yl]thio]acetonitrile 1-(4-Chlorobenzyl), 2-methyl, 4-nitro, 5-SCH₂CN C₁₃H₁₁ClN₄O₂S 322.77 Nitro at position 4; benzyl substitution
1-(3-Chloro-4-fluorophenyl)-2,4,5-triphenyl-1H-imidazole 1-(3-Cl-4-F-C₆H₃), 2,4,5-Ph C₂₇H₁₈ClFN₂ 444.89 Halogenated aryl; bulky substitution
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine Triazole core with nitro and benzothiazole C₁₅H₁₀N₆O₂S 338.35 Triazole scaffold; nitro and amino groups

Key Observations :

  • Positional Effects of Nitro Groups: The target compound’s nitro group at position 5 (vs.
  • Substituent Bulk : The 4-chlorophenyl group at position 1 in the target compound is less sterically hindered compared to the 4-chlorobenzyl group in , which could improve binding affinity in biological targets.
  • Heterocyclic Core Differences : Compared to the triazole derivative in , the imidazole core offers a distinct electronic environment due to its aromaticity and lone pair availability at nitrogen.

Functional Group Effects

Thioacetonitrile vs. Other Thio- or Cyano-Containing Groups
  • Thioacetonitrile (SCH₂CN): This group in the target compound combines sulfur’s nucleophilicity with the nitrile’s electrophilicity. In contrast, compounds like ethyl 3-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)-phenyl]-2-hydroxypropanoate () feature ester and hydroxyl groups, which may confer different solubility and hydrogen-bonding capabilities .
  • Nitro vs. Amino Groups: The nitro group in the target compound (electron-withdrawing) contrasts with the amino group in (electron-donating), which could influence redox properties or interactions with biological targets.
Halogen Substituents

Biological Activity

The compound 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile has garnered attention in recent research due to its potential biological activities. Its structural features suggest a promising pharmacological profile, particularly in the fields of anticancer and antimicrobial applications. This article aims to provide a detailed overview of the biological activities associated with this compound, supported by data tables and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C21H16ClN5O3SC_{21}H_{16}ClN_{5}O_{3}S, with a molecular weight of approximately 486.0 g/mol. The presence of chlorophenyl and nitrophenyl groups enhances its reactivity and interaction with biological targets, making it an interesting candidate for further investigation.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a study utilizing the MTT assay demonstrated cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)
C6 (Rat brain glioma)15.0
A549 (Human lung adenocarcinoma)12.5
MCF-7 (Human breast adenocarcinoma)10.0
HT-29 (Human colorectal adenocarcinoma)14.5

The compound's mechanism of action may involve the modulation of mRNA splicing and influence on gene expression pathways, which are critical in cancer progression .

Antimicrobial Activity

Antimicrobial testing has shown that this compound exhibits moderate to strong activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized below:

Bacterial StrainMIC (µM)
Bacillus subtilis8.0
Staphylococcus aureus10.5
Escherichia coli12.0
Salmonella typhi9.0

These results suggest that the compound could be a viable candidate for developing new antimicrobial agents .

Study on Anticancer Properties

In a study aimed at evaluating the anticancer potential of various imidazole derivatives, it was found that This compound displayed significant cytotoxicity against multiple cancer cell lines, outperforming several known anticancer drugs in terms of efficacy and selectivity .

Study on Antimicrobial Efficacy

Another research project investigated the antimicrobial properties of the compound against clinical isolates of pathogenic bacteria. The results indicated that it inhibited growth effectively, suggesting its potential use as a therapeutic agent in treating bacterial infections resistant to conventional antibiotics .

Q & A

Q. What are the optimal synthetic routes and purification methods for obtaining high-purity 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile?

Methodological Answer:

  • Synthesis Protocol : Adapt methodologies from analogous imidazole-thioacetonitrile derivatives. For example:
    • React 5-(4-chlorophenyl)-1-(3-nitrophenyl)-1H-imidazole-2-thiol with 2-chloroacetonitrile in the presence of a base (e.g., K₂CO₃) under reflux conditions in a polar aprotic solvent (e.g., DMF or acetonitrile). Monitor reaction progress via TLC .
    • Purification : Recrystallize the crude product using ethanol or a DMF/acetic acid mixture to remove unreacted starting materials and byproducts .
  • Critical Parameters : Optimize reaction time (3–5 hours) and molar ratios (1:1.1 for thiol to chloroacetonitrile) to maximize yield .

Q. What spectroscopic and computational techniques are essential for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • 1H/13C NMR : Confirm substituent positions on the imidazole ring and acetonitrile linkage using deuterated DMSO or CDCl₃ .
    • FT-IR : Identify ν(C≡N) stretches (~2250 cm⁻¹) and ν(C-S) vibrations (~650 cm⁻¹) .
  • Computational Tools :
    • Molecular Weight/PSA : Use predicted values (e.g., PSA = 80.52, molecular weight = 396.8 g/mol) to cross-validate experimental data .
    • Density Functional Theory (DFT) : Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Advanced Research Questions

Q. How can substituent effects (e.g., nitro vs. chloro groups) on the imidazole core influence biological activity or stability?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Approach :
    • Syntize analogs with varying electron-withdrawing/donating groups (e.g., replace nitro with methoxy) and compare bioactivity in enzyme inhibition assays (e.g., COX1/2) .
    • Stability Studies : Use accelerated degradation tests (e.g., exposure to UV light, acidic/basic conditions) to assess the nitro group’s role in photolytic or hydrolytic stability .

Q. How to design an environmental fate study for this compound, given its predicted physicochemical properties?

Methodological Answer:

  • Experimental Framework :
    • Partitioning Studies : Measure logP (octanol-water) to predict bioavailability. Predicted pKa (0.21) suggests high solubility in polar solvents, necessitating analysis of aqueous environmental compartments .
    • Degradation Pathways : Use OECD 301/302 guidelines to assess biodegradation in soil/water systems. Monitor nitro-group reduction products via LC-MS .
  • Ecotoxicity : Conduct acute toxicity assays (e.g., Daphnia magna) at varying concentrations (0.1–100 ppm) .

Q. How to resolve contradictions in pharmacological data (e.g., inconsistent IC₅₀ values across studies)?

Methodological Answer:

  • Systematic Re-Evaluation :
    • Dose-Response Reproducibility : Test the compound in triplicate across multiple cell lines (e.g., HEK293, HepG2) under standardized conditions (e.g., 37°C, 5% CO₂) .
    • Assay Interference Checks : Rule out false positives/negatives by testing for thiol-reactive byproducts (e.g., via Ellman’s assay) .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects .

Key Considerations

  • Methodological Rigor : Emphasized reproducibility (e.g., triplicate assays) and validation (e.g., cross-spectroscopic techniques).
  • Theoretical Linkage : Aligned environmental studies with the INCHEMBIOL framework for holistic risk assessment .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile
Reactant of Route 2
2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile

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